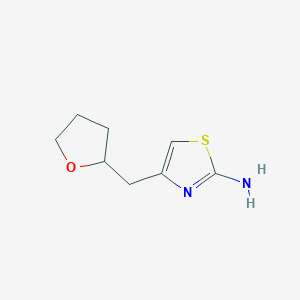4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine
CAS No.: 1566423-11-7
Cat. No.: VC5435419
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1566423-11-7 |
|---|---|
| Molecular Formula | C8H12N2OS |
| Molecular Weight | 184.26 |
| IUPAC Name | 4-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C8H12N2OS/c9-8-10-6(5-12-8)4-7-2-1-3-11-7/h5,7H,1-4H2,(H2,9,10) |
| Standard InChI Key | IPMCGEAIRCDEIM-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CC2=CSC(=N2)N |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name 4-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine delineates its structure:
-
Thiazole core: A five-membered aromatic ring with nitrogen at position 1 and sulfur at position 3.
-
Oxolan-2-ylmethyl substituent: A tetrahydrofuran (oxolane) ring attached via a methylene (-CH-) group at the thiazole’s 4-position.
-
Amine group: A primary amine (-NH) at the thiazole’s 2-position.
The molecular formula is CHNOS, with a molecular weight of 184.26 g/mol . The oxolane moiety enhances lipophilicity, potentially improving membrane permeability compared to simpler thiazole derivatives.
Stereochemical Considerations
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 4-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is documented, analogous thiazoles are typically synthesized via:
-
Hantzsch Thiazole Synthesis: Reaction of α-halo ketones with thioureas or thioamides. For this compound, (oxolan-2-ylmethyl)chloroketone could react with thiourea to form the thiazole ring.
-
Post-Functionalization: Introducing the oxolane moiety after thiazole formation. For example, nucleophilic substitution of a 4-bromomethylthiazole with oxolan-2-ylmethanol .
Key intermediates include:
-
2-Aminothiazole: Prepared from thiourea and α-bromoacetophenone derivatives.
-
Oxolan-2-ylmethanol: Derived from tetrahydrofuran via oxidation and reduction steps .
Characterization
Synthetic products are validated using:
-
NMR Spectroscopy: H and C NMR confirm substituent positions and ring structures .
-
Mass Spectrometry: Molecular ion peaks at m/z 184.26 align with the molecular formula .
-
X-ray Crystallography: Resolves stereochemistry and crystal packing, though no data exists for this specific compound .
Physicochemical Properties
The oxolane ring’s ether oxygen participates in hydrogen bonding, enhancing solubility in protic solvents compared to purely aromatic thiazoles.
Applications and Comparative Analysis
Drug Development
This compound’s scaffold is a candidate for optimizing pharmacokinetic profiles. Compared to 5-(oxan-4-yl)-1,3-thiazol-2-amine , the oxolane-2-ylmethyl group offers greater conformational flexibility, potentially enhancing target engagement.
Agricultural Chemistry
Thiazole derivatives are explored as fungicides and herbicides. The oxolane moiety’s stability under environmental conditions could prolong efficacy in field applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume